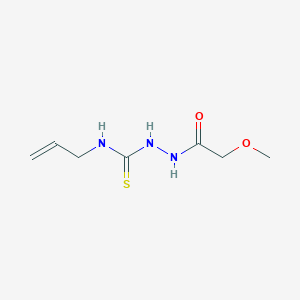![molecular formula C16H16N2O3 B2543948 Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate CAS No. 1797658-83-3](/img/structure/B2543948.png)
Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate” were not found, similar compounds have been synthesized using various methods. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated .Physical And Chemical Properties Analysis
“Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate” has a molecular weight of 284.315. Further physical and chemical properties were not found in the search results.Scientific Research Applications
Chemical Synthesis and Applications
Methyl-2-formyl benzoate, a bioactive precursor in organic synthesis, demonstrates a variety of pharmacological activities, including antifungal, anticancer, and antiviral properties. Its versatility as a synthetic substrate makes it a significant structure for developing new bioactive molecules, with importance in both synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).
Complex Compound Chemistry
Research on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes reveals their vast potential in chemistry. These studies detail the preparation, properties, and biological and electrochemical activity of such complexes, indicating significant areas for future investigation (Boča, Jameson, & Linert, 2011).
Biological Ligands and Metals Interaction
An extensive review on the influence of metals on the electronic systems of biologically important molecules, including benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, highlights the perturbation and stabilization of electronic systems by metals. This research is crucial for understanding interactions between compounds and biological targets (Lewandowski, Kalinowska, & Lewandowska, 2005).
Carcinogen Metabolite Biomarkers
The study of human urinary carcinogen metabolites presents a method for understanding tobacco and cancer relationships. This research evaluates the utility of various assays to provide information about carcinogen dose and metabolism in humans, highlighting the specificity of biomarkers derived from tobacco-specific carcinogens (Hecht, 2002).
Future Directions
While specific future directions for “Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate” were not found, similar compounds have shown potential in various areas of research. For example, pyrimidine derivatives have shown diverse types of biological and pharmaceutical activities, suggesting potential future directions in medicinal chemistry .
Mechanism of Action
Mode of Action
It is possible that it interacts with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or interfering with substrate binding .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate. Specific details about how these factors influence this compound are currently unknown .
properties
IUPAC Name |
methyl 3-(2-pyridin-4-ylethylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-16(20)14-4-2-3-13(11-14)15(19)18-10-7-12-5-8-17-9-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWNAMSEXKSQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2543869.png)


![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2543875.png)



![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/no-structure.png)

![1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one](/img/structure/B2543885.png)
